2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide
描述
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by:
- Core structure: Pyrazolo[4,3-d]pyrimidine bicyclic system with 5,7-dioxo groups.
- Substituents:
- Position 1: Ethyl group.
- Position 3: Methyl group.
- Position 6: 4-Fluorobenzyl group.
- Position 4: Acetamide side chain with an N-(4-phenylbutan-2-yl) moiety.
属性
CAS 编号 |
1358329-00-6 |
|---|---|
分子式 |
C27H30FN5O3 |
分子量 |
491.567 |
IUPAC 名称 |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C27H30FN5O3/c1-4-33-25-24(19(3)30-33)31(17-23(34)29-18(2)10-11-20-8-6-5-7-9-20)27(36)32(26(25)35)16-21-12-14-22(28)15-13-21/h5-9,12-15,18H,4,10-11,16-17H2,1-3H3,(H,29,34) |
InChI 键 |
KSYGHOHEKODJDW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC(C)CCC4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
生物活性
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Structural Characteristics
This compound features a complex structure characterized by:
- Pyrazolo-pyrimidine core : Contributes to its biological activity.
- Acetamide moiety : Enhances solubility and bioavailability.
- Substituents : The presence of an ethyl group and a 4-fluorobenzyl group may influence pharmacokinetics and pharmacodynamics.
Biological Activity
Research indicates that compounds within this class exhibit various biological activities, including:
- Anticancer properties : Targeting specific kinases involved in cell proliferation.
- Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is crucial for mitotic progression and is often overexpressed in cancers. Inhibitors of Plk1 can induce apoptosis in cancer cells while sparing normal cells .
The compound is believed to exert its effects through:
- Inhibition of Protein Kinases : By targeting Plk1, it disrupts the mitotic process in cancer cells.
- Induction of Apoptosis : Promotes programmed cell death in malignant cells while minimizing toxicity to normal tissues.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically including:
- Formation of the pyrazolo-pyrimidine core : Utilizing cyclization reactions.
- Introduction of substituents : Achieved through nucleophilic substitutions or coupling reactions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:
- Fluorine Substitution : The presence of fluorine enhances binding affinity to target proteins due to increased electron-withdrawing effects.
- Alkyl Chain Length : Variations in the length and branching of substituent chains can affect metabolic stability and solubility.
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-fluorobenzyl)-3-methylpyrazolo[4,3-d]pyrimidin | Structure | Exhibits anti-cancer properties |
| N-(4-methylbenzyl)acetamide | Structure | Known for analgesic effects |
| 2-(1-benzyl-6-methylpyrazolo[4,3-d]pyrimidin | Structure | Potential neuroprotective effects |
Case Studies
Several studies have highlighted the efficacy of this compound:
相似化合物的比较
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[4,3-d]pyrimidine Derivatives
- :
- Structure : 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...]-N-(4-fluorobenzyl)acetamide.
- Key differences :
- Position 6 : 2-Phenylethyl vs. 4-fluorobenzyl in the target compound.
Acetamide : N-(4-fluorobenzyl) vs. N-(4-phenylbutan-2-yl).
-
- Structure : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-...]sulfanyl}-N-(2-furylmethyl)acetamide.
- Key differences :
- Position 5 : Sulfanyl group vs. carbonyl in the target compound.
- Acetamide : N-(2-furylmethyl) vs. N-(4-phenylbutan-2-yl).
Pyrazolo[1,5-a]pyrimidine Derivatives ()
- Structure : 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid.
- Key differences: Core: Pyrazolo[1,5-a]pyrimidine (planar) vs. pyrazolo[4,3-d]pyrimidine (non-planar). Substituents: Diethyl groups at positions 5 and 7 vs. 5,7-dioxo in the target compound.
- Impact: The non-planar core of the target compound may offer better steric complementarity to certain enzyme pockets .
Substituent Analysis
Table 1: Substituent Comparison
*Estimated based on structural data.
Key Observations:
- R6 Substituent : The 4-fluorobenzyl group (target compound, ) provides enhanced π-π stacking and fluorine-mediated interactions compared to phenethyl () or diethyl () groups.
- Acetamide Tail : The N-(4-phenylbutan-2-yl) group in the target compound introduces a long hydrophobic chain, likely improving blood-brain barrier penetration compared to smaller substituents in analogs .
常见问题
Q. What are the key synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing fluorobenzyl groups, followed by cyclization and acetylation steps. Key steps include:
- Use of Pd(II) acetate and ligands (e.g., Catalyst A™) for coupling reactions (e.g., 5-bromo intermediates with boronic esters) .
- Purification via chromatography (hexane/acetone gradients) and recrystallization to achieve >95% purity .
- Monitoring reaction progress using LC-MS to identify intermediates and byproducts .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (1H/13C): Assigns proton environments (e.g., fluorobenzyl aromatic protons, methyl groups) and confirms regiochemistry .
- X-ray crystallography: Resolves stereochemical ambiguities, such as the conformation of the pyrazolo[4,3-d]pyrimidine core .
- HRMS: Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
Q. What initial biological assays are recommended for activity screening?
- Enzyme inhibition assays: Target kinases or proteases due to the compound’s pyrimidine scaffold, which mimics ATP-binding motifs .
- Cellular viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines, noting the fluorobenzyl group’s potential role in membrane permeability .
Advanced Research Questions
Q. How can computational methods improve synthesis efficiency and reaction design?
- Quantum chemical calculations (DFT): Predict transition states and optimize reaction pathways (e.g., cyclization steps) to reduce trial-and-error experimentation .
- Machine learning (ML): Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .
- COMSOL Multiphysics: Simulate mass transfer and heat flow in scaled-up reactions to mitigate side-product formation .
Q. How to address contradictions in biological activity data across studies?
- Dose-response validation: Re-test activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolite profiling: Use LC-HRMS to identify degradation products or active metabolites that may skew results .
- Structural analogs comparison: Compare with fluorinated analogs (e.g., trifluoromethyl derivatives) to isolate substituent-specific effects .
Q. What strategies enhance selectivity for target enzymes?
- Covalent docking simulations: Model interactions with catalytic residues (e.g., cysteine-targeting warheads) to guide functionalization of the acetamide side chain .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics and identify non-specific interactions driven by lipophilic groups (e.g., phenylbutan-2-yl) .
Q. How to design stability studies for long-term storage?
- Forced degradation assays: Expose the compound to heat, light, and humidity, then track decomposition via HPLC .
- Solid-state NMR: Monitor crystallinity changes in lyophilized formulations that may affect solubility .
Methodological Notes
- Synthetic Optimization: Prioritize Pd-catalyzed reactions for scalability, but screen alternative catalysts (e.g., Ni) to reduce costs .
- Data Reproducibility: Archive raw spectral data and reaction conditions in open-access platforms for cross-validation .
- Ethical Compliance: Adhere to CRDC 2020 guidelines for chemical engineering design and safety protocols (e.g., RDF2050103) .
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